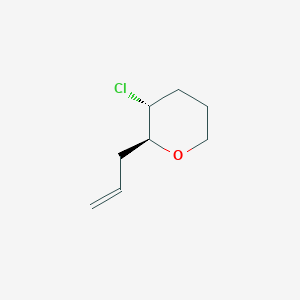
(2S,3R)-3-Chloro-2-(prop-2-en-1-yl)oxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R)-3-Chloro-2-(prop-2-en-1-yl)oxane is a chiral compound characterized by the presence of a chlorine atom and an allyl group attached to an oxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-Chloro-2-(prop-2-en-1-yl)oxane typically involves the chlorination of an appropriate oxane precursor. One common method involves the reaction of an oxirane with hydrochloric acid under controlled conditions to introduce the chlorine atom at the desired position. The reaction is usually carried out at low temperatures to ensure regioselectivity and stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the final product is typically achieved through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3R)-3-Chloro-2-(prop-2-en-1-yl)oxane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Oxidation Reactions: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction Reactions: The compound can be reduced to remove the chlorine atom or to hydrogenate the allyl group.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under mild conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Major Products Formed
Substitution: Formation of 2-(prop-2-en-1-yl)oxane-3-ol.
Oxidation: Formation of 3-chloro-2-(prop-2-en-1-yl)oxirane.
Reduction: Formation of 3-chloro-2-(prop-2-en-1-yl)oxane without the chlorine atom.
Aplicaciones Científicas De Investigación
(2S,3R)-3-Chloro-2-(prop-2-en-1-yl)oxane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of (2S,3R)-3-Chloro-2-(prop-2-en-1-yl)oxane involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine atom and the allyl group allows the compound to form covalent bonds or undergo specific chemical transformations within biological systems. These interactions can modulate the activity of target proteins or alter cellular pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,3R)-3-Chloro-2-(prop-2-en-1-yl)oxirane
- (2S,3R)-3-Chloro-2-(prop-2-en-1-yl)oxane-3-ol
- This compound-2-carboxylate
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both a chlorine atom and an allyl group. This combination of features allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in synthetic chemistry.
Propiedades
Número CAS |
90162-77-9 |
|---|---|
Fórmula molecular |
C8H13ClO |
Peso molecular |
160.64 g/mol |
Nombre IUPAC |
(2S,3R)-3-chloro-2-prop-2-enyloxane |
InChI |
InChI=1S/C8H13ClO/c1-2-4-8-7(9)5-3-6-10-8/h2,7-8H,1,3-6H2/t7-,8+/m1/s1 |
Clave InChI |
PGBDYDQOLXWEQC-SFYZADRCSA-N |
SMILES isomérico |
C=CC[C@H]1[C@@H](CCCO1)Cl |
SMILES canónico |
C=CCC1C(CCCO1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


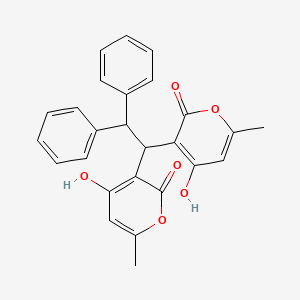
![1-Nitro-4-(2-{2-[2-(2-phenoxyethoxy)ethoxy]ethoxy}ethoxy)benzene](/img/structure/B14383106.png)

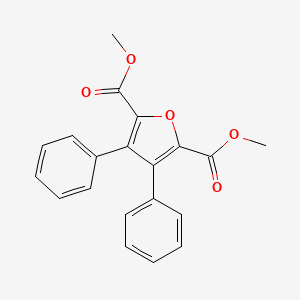
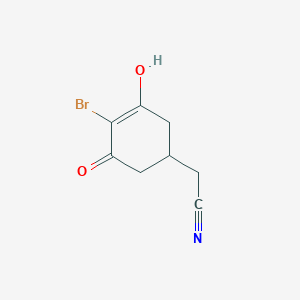
![1-[(Z)-1,3-diphenyl-3-phenyliminoprop-1-enyl]-3-propylurea](/img/structure/B14383120.png)
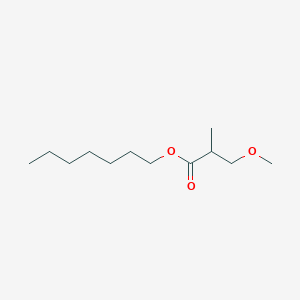
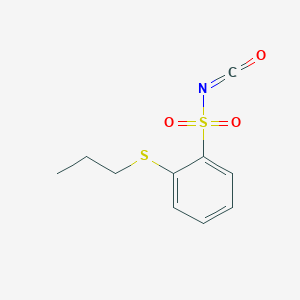
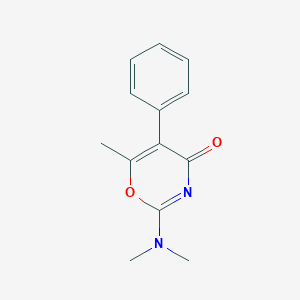
![Dimethyl [(3-methylbut-3-en-2-yl)oxy]propanedioate](/img/structure/B14383146.png)
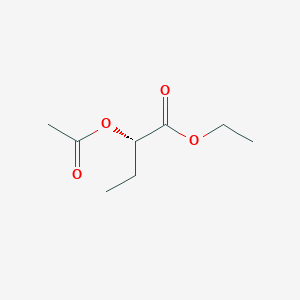

![9-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine](/img/structure/B14383167.png)
![(8S,9S,13S,14S)-17-ethynyl-10-hydroperoxy-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B14383171.png)
